2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one
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Overview
Description
2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of phenylphosphonic dichloride with trimethylsilyl alcohol in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Mechanism of Action
The mechanism of action of 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl and trimethylsilyl groups can stabilize reaction intermediates, facilitating various chemical transformations. The dioxaphospholan ring can participate in ring-opening reactions, further expanding its reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: A precursor in the synthesis of the compound.
Trimethylsilyl alcohol: Another precursor used in the synthesis.
Phosphine oxides: Products of oxidation reactions involving the compound.
Uniqueness
What sets 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one apart is its unique combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
61194-10-3 |
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Molecular Formula |
C12H19O4PSi |
Molecular Weight |
286.34 g/mol |
IUPAC Name |
trimethyl-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-phenylmethoxy]silane |
InChI |
InChI=1S/C12H19O4PSi/c1-18(2,3)16-12(11-7-5-4-6-8-11)17(13)14-9-10-15-17/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
DDBXVOLGUBMKBS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)P2(=O)OCCO2 |
Origin of Product |
United States |
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